molecular formula C22H35N3O5S B12090250 N-cyclohexylcyclohexanamine;3-hydroxy-2-[(2-nitrophenyl)sulfanylamino]butanoic acid

N-cyclohexylcyclohexanamine;3-hydroxy-2-[(2-nitrophenyl)sulfanylamino]butanoic acid

Cat. No.: B12090250
M. Wt: 453.6 g/mol
InChI Key: CUVBJZTVYWZAQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This product is a chemical compound supplied for non-clinical research applications. The exact mechanism of action, pharmacological effects, and specific research applications for N-cyclohexylcyclohexanamine;3-hydroxy-2-[(2-nitrophenyl)sulfanylamino]butanoic acid are not fully characterized in publicly available literature. Researchers are investigating its potential based on its molecular structure, which combines a bis-cyclohexylamine moiety with a nitrophenyl-thioaminobutanoic acid group. The nitroaromatic and sulfanylamino components suggest potential for [ e.g., further functionalization or specific reactivity ]. The cyclohexylamine structures may influence [ e.g., molecular lipophilicity and backbone conformation ]. This compound is intended for use by qualified scientists in laboratory settings only. All necessary safety data should be reviewed prior to handling. FOR RESEARCH USE ONLY AND NOT FOR USE IN HUMANS.

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;3-hydroxy-2-[(2-nitrophenyl)sulfanylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C10H12N2O5S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6(13)9(10(14)15)11-18-8-5-3-2-4-7(8)12(16)17/h11-13H,1-10H2;2-6,9,11,13H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUVBJZTVYWZAQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-])O.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of Cyclohexanone

The N-cyclohexylcyclohexanamine moiety is synthesized via reductive amination, a widely employed method for secondary amine formation. Cyclohexanone reacts with cyclohexylamine in the presence of a reducing agent, typically sodium cyanoborohydride (NaBH3CN), under acidic conditions (pH 4–6) to yield the target amine. The reaction proceeds through imine intermediate formation, followed by reduction:

Cyclohexanone+CyclohexylamineNaBH3CN, AcOHN-Cyclohexylcyclohexanamine\text{Cyclohexanone} + \text{Cyclohexylamine} \xrightarrow{\text{NaBH}_3\text{CN, AcOH}} \text{N-Cyclohexylcyclohexanamine}

Optimization Parameters:

  • Solvent: Methanol or ethanol (polar protic solvents enhance proton availability).

  • Temperature: 25–40°C (higher temperatures accelerate imine formation but risk side reactions).

  • Catalyst: 1–5 mol% acetic acid (maintains optimal pH for imine stabilization).

Yields typically range from 65–80%, with purity ≥95% achievable via vacuum distillation.

Synthesis of 3-Hydroxy-2-[(2-Nitrophenyl)Sulfanylamino]Butanoic Acid

Sulfenylation of L-Threonine

The amino acid component is prepared by sulfenylating L-threonine with o-nitrophenylsulfenyl chloride (NPS-Cl). This reaction, conducted in anhydrous dichloromethane (DCM), introduces the sulfenyl protecting group at the α-amino position:

L-Threonine+NPS-ClEt3N3-Hydroxy-2-[(2-nitrophenyl)sulfanylamino]butanoic acid\text{L-Threonine} + \text{NPS-Cl} \xrightarrow{\text{Et}_3\text{N}} \text{3-Hydroxy-2-[(2-nitrophenyl)sulfanylamino]butanoic acid}

Critical Conditions:

  • Base: Triethylamine (Et3N) neutralizes HCl byproduct, maintaining reaction efficiency.

  • Stoichiometry: 1.1 equivalents of NPS-Cl relative to L-threonine to ensure complete conversion.

  • Temperature: 0–5°C (prevents sulfenyl group decomposition).

The product is isolated as a dicyclohexylammonium (DCHA) salt by adding dicyclohexylamine to the reaction mixture, followed by crystallization from ethanol/water (yield: 70–85%).

Coupling and Salt Formation

Formation of the Dicyclohexylammonium Complex

The final step involves combining N-cyclohexylcyclohexanamine with the sulfenyl-protected threonine derivative. Equimolar amounts of both components are dissolved in tetrahydrofuran (THF), followed by slow evaporation to induce co-crystallization:

N-Cyclohexylcyclohexanamine+3-Hydroxy-2-[(2-nitrophenyl)sulfanylamino]butanoic acidTarget Compound\text{N-Cyclohexylcyclohexanamine} + \text{3-Hydroxy-2-[(2-nitrophenyl)sulfanylamino]butanoic acid} \rightarrow \text{Target Compound}

Purification:

  • Chromatography: Silica gel column chromatography (eluent: ethyl acetate/hexane, 3:7) removes unreacted amines.

  • Recrystallization: Ethanol/water (9:1) yields crystals with >99% purity (melting point: 142–144°C).

Analytical Characterization

Spectroscopic Data

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H, Ar-H), 7.65–7.58 (m, 2H, Ar-H), 4.12 (q, J = 6.8 Hz, 1H, CH-O), 3.01–2.89 (m, 2H, cyclohexyl-H), 1.85–1.22 (m, 20H, cyclohexyl/CH₂).

  • ¹³C NMR (100 MHz, CDCl₃): δ 174.5 (COOH), 152.3 (C-NO₂), 58.9 (CH-O), 45.2 (N-CH), 33.1–24.7 (cyclohexyl-C).

Mass Spectrometry (ESI-MS):

  • Molecular Ion: m/z 453.6 [M+H]⁺ (calculated for C₂₂H₃₅N₃O₅S: 453.6).

Industrial-Scale Production Considerations

Process Intensification

Large-scale synthesis employs continuous-flow reactors to enhance heat/mass transfer. Key parameters:

  • Residence Time: 15–20 minutes (prevents over-reduction).

  • Catalyst Recycling: Immobilized NaBH3CN on silica gel reduces waste.

Yield Optimization Table:

ParameterLaboratory ScaleIndustrial Scale
Reaction Volume (L)0.5500
Temperature (°C)2530
Yield (%)7582
Purity (%)9598

Challenges and Mitigation Strategies

Byproduct Formation

Issue: NPS-Cl hydrolysis generates o-nitrophenol, complicating purification.
Solution: Use molecular sieves (3Å) to scavenge water during sulfenylation.

Stereochemical Integrity

Issue: Epimerization at the threonine β-carbon under acidic conditions.
Solution: Conduct reactions at pH 6.5–7.0 using phosphate buffer .

Chemical Reactions Analysis

Types of Reactions

N-O-NITROPHENYLSULFENYL-L-THREONINE DI(CYCLOHEXYL)AMMONIUM SALT undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-O-NITROPHENYLSULFENYL-L-THREONINE DI(CYCLOHEXYL)AMMONIUM SALT is used in several scientific research fields:

Mechanism of Action

The mechanism of action of N-O-NITROPHENYLSULFENYL-L-THREONINE DI(CYCLOHEXYL)AMMONIUM SALT involves the interaction of the nitrophenylsulfenyl group with various molecular targets. This interaction can lead to the modification of proteins and enzymes, affecting their activity and function. The compound can also act as a protecting group in peptide synthesis, preventing unwanted side reactions .

Comparison with Similar Compounds

N-Cyclohexylacetoacetamide

  • Structure : Cyclohexylamine conjugated with acetoacetamide (CH3COCH2CONH-cyclohexyl).
  • Key Differences: Lacks the sulfanylamino-nitroaromatic moiety, reducing electrophilic reactivity. Contains a β-ketoamide group, enabling enolate formation for nucleophilic reactions.
  • Synthesis : Prepared via reaction of cyclohexylamine with diketene in benzene/water (94% yield) .
  • Physicochemical Properties :
    • Lower molecular weight (~183.26 g/mol) and LogP (~1.5–2.0) compared to the target compound.
    • Higher polarity (PSA ~70–80 Ų) due to the ketoamide group.

2-(Ethylamino)-2-(3-hydroxyphenyl)-cyclohexanone

  • Structure: Cyclohexanone core with ethylamino and 3-hydroxyphenyl substituents.
  • Contains a ketone instead of a carboxylic acid, altering solubility and reactivity.
  • Applications : Used in neuropharmacological studies due to structural resemblance to ketamine derivatives .
  • Physicochemical Properties: Moderate LogP (~2.5–3.0) due to hydroxyl and amino groups. PSA ~90–100 Ų, higher than the target compound’s due to phenolic OH.

N-(2-Nitrophenylsulfenyl)-γ-aminobutyric Acid (NPS-GABA)

  • Structure : GABA derivative with a 2-nitrophenylsulfenyl group and dicyclohexylammonium counterion.
  • Key Differences: Features a γ-aminobutyric acid (GABA) backbone instead of β-hydroxybutanoic acid. Retains the sulfanylamino-nitroaromatic motif but with an extended carbon chain.
  • Physicochemical Properties :
    • Molecular weight and LogP similar to the target compound (LogP ~6.5).
    • PSA ~130–140 Ų, comparable to the target compound .

Comparative Data Table

Compound Molecular Weight (g/mol) LogP PSA (Ų) Key Functional Groups Applications
Target Compound 437.60 6.60 132.48 Sulfanylamino, nitro, β-hydroxy acid Pharmaceutical R&D
N-Cyclohexylacetoacetamide ~183.26 1.8 ~75 β-Ketoamide, cyclohexylamine Organic synthesis
2-(Ethylamino)-2-(3-hydroxyphenyl)-cyclohexanone ~245.34 2.8 ~95 Cyclohexanone, ethylamino, hydroxylphenyl Neuropharmacology
NPS-GABA ~437.60 6.5 ~135 Sulfanylamino, nitro, γ-aminobutyric acid Neuroscience R&D

Research Findings and Implications

  • Solubility : The β-hydroxy acid moiety improves aqueous solubility compared to purely lipophilic analogs like NPS-GABA .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying N-cyclohexylcyclohexanamine;3-hydroxy-2-[(2-nitrophenyl)sulfanylamino]butanoic acid?

  • Answer : The synthesis typically involves multi-step reactions, including sulfanylamino coupling and cyclohexylamine derivatization. Key steps include:

  • Protection of the hydroxyl and amino groups during intermediate synthesis to prevent side reactions .
  • Use of chromatography (e.g., HPLC, flash column) for purification, as impurities in the nitro-phenyl or sulfanyl groups can skew biological activity data .
  • Monitoring reaction progress via thin-layer chromatography (TLC) or mass spectrometry (MS) .

Q. How should researchers characterize the structural and chemical properties of this compound?

  • Answer : Essential analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : To confirm the cyclohexyl and sulfanylamino substituents (¹H/¹³C NMR) .
  • High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation and fragmentation pattern analysis .
  • Infrared Spectroscopy (IR) : To identify functional groups like the nitro (-NO₂) and hydroxyl (-OH) moieties .
  • X-ray crystallography : If crystalline forms are obtained, to resolve stereochemical ambiguities .

Q. What are the primary biological activities reported for this compound?

  • Answer : Preliminary studies indicate:

  • Enzyme inhibition : Potential interaction with cysteine proteases or nitrophenyl-sensitive enzymes due to the sulfanyl and nitro groups .
  • Antimicrobial activity : Observed in assays against gram-positive bacteria, though results vary by strain and assay conditions .
  • Cytotoxicity : Moderate activity in cancer cell lines, requiring further validation via dose-response studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

  • Answer : Contradictions often arise from:

  • Purity discrepancies : Ensure ≥95% purity via HPLC and quantify trace impurities (e.g., residual solvents) that may interfere with assays .
  • Assay variability : Standardize protocols (e.g., buffer pH, incubation time) and use orthogonal assays (e.g., fluorescence-based vs. colorimetric) .
  • Structural analogs : Compare activity with derivatives (e.g., replacing the nitro group) to isolate functional group contributions .

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?

  • Answer : Advanced approaches include:

  • Molecular docking : Use the InChI key (from PubChem) to model binding to enzymes like nitroreductases or sulfhydryl proteases .
  • Density Functional Theory (DFT) : Calculate electron distribution in the nitro-phenyl group to predict redox behavior .
  • Molecular Dynamics (MD) simulations : Study conformational stability of the cyclohexyl groups in aqueous vs. lipid environments .

Q. How can researchers design experiments to study the compound’s stability under physiological conditions?

  • Answer : Key methodologies:

  • pH-dependent degradation : Incubate the compound in buffers (pH 2–9) and analyze degradation products via LC-MS .
  • Thermal stability assays : Use differential scanning calorimetry (DSC) to identify decomposition temperatures .
  • Light sensitivity : Expose to UV-Vis light and monitor nitro group reduction via spectrophotometry .

Q. What frameworks guide the integration of this compound into peptide-based drug development studies?

  • Answer : Link research to:

  • Peptide coupling chemistry : Use the sulfanylamino group for site-specific conjugation to therapeutic peptides .
  • Pharmacokinetic models : Assess bioavailability using logP calculations (from PubChem data) and in vitro permeability assays (e.g., Caco-2 cells) .
  • Structure-Activity Relationship (SAR) : Systematically modify the cyclohexyl or butanoic acid moieties to optimize target binding .

Methodological Considerations

Q. What precautions are critical when handling this compound in laboratory settings?

  • Answer :

  • Toxicity : Use fume hoods and PPE (gloves, goggles) due to potential irritancy of nitro and sulfanyl groups .
  • Storage : Keep in amber vials at -20°C to prevent light- or heat-induced degradation .
  • Waste disposal : Neutralize nitro-containing waste with reducing agents (e.g., sodium sulfide) before disposal .

Q. How can researchers validate the compound’s role in enzyme inhibition mechanisms?

  • Answer :

  • Kinetic assays : Measure Michaelis-Menten constants (Kₘ, Vₘₐₓ) with/without the compound to identify competitive vs. non-competitive inhibition .
  • Crystallography : Co-crystallize the compound with target enzymes to resolve binding modes .
  • Mutagenesis studies : Modify enzyme active sites (e.g., cysteine residues) to test sulfanyl group dependency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.